1,1'-Ethane-1,2-diylbis(4-iodobenzene)

Catalog No.
S15314353
CAS No.
6622-80-6
M.F
C14H12I2
M. Wt
434.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Ethane-1,2-diylbis(4-iodobenzene)

CAS Number

6622-80-6

Product Name

1,1'-Ethane-1,2-diylbis(4-iodobenzene)

IUPAC Name

1-iodo-4-[2-(4-iodophenyl)ethyl]benzene

Molecular Formula

C14H12I2

Molecular Weight

434.05 g/mol

InChI

InChI=1S/C14H12I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2

InChI Key

WNCGYXDDFZQQCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)I)I

1,1'-Ethane-1,2-diylbis(4-iodobenzene) is an organic compound characterized by its unique structure, which consists of two 4-iodobenzene units connected by an ethane-1,2-diyl bridge. This compound is notable for its potential applications in materials science and medicinal chemistry due to the presence of iodine substituents, which can enhance reactivity and influence biological interactions. The molecular formula for 1,1'-ethane-1,2-diylbis(4-iodobenzene) is C16H16I2C_{16}H_{16}I_2, and it has a molecular weight of approximately 396.06 g/mol.

The chemical reactivity of 1,1'-ethane-1,2-diylbis(4-iodobenzene) can be attributed to the iodine atoms on the benzene rings. These iodine substituents can participate in various reactions such as:

  • Suzuki Coupling: This reaction can be utilized to form biaryl compounds by coupling with arylboronic acids in the presence of palladium catalysts.
  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles in reactions such as SN2 reactions, making this compound a versatile building block in organic synthesis.

The specific conditions for these reactions vary but typically involve the use of bases and solvents like DMF or THF under elevated temperatures.

Several synthetic routes can be employed to produce 1,1'-ethane-1,2-diylbis(4-iodobenzene):

  • Direct Coupling: Utilizing palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling reactions between 4-iodobenzene derivatives and suitable ethylene or ethane derivatives.
  • Halogenation: Starting from biphenyl or other biphenyl derivatives followed by iodination to introduce iodine substituents.
  • Grignard Reactions: The formation of Grignard reagents from 4-iodobenzene followed by reaction with appropriate carbonyl compounds could also yield this compound.

These methods highlight the versatility of synthetic approaches available for creating this compound.

The applications of 1,1'-ethane-1,2-diylbis(4-iodobenzene) span several fields:

  • Materials Science: As a precursor for synthesizing advanced materials such as polymers and liquid crystals.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Organic Electronics: Utilization in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its structural properties may enhance electronic performance.

Interaction studies involving 1,1'-ethane-1,2-diylbis(4-iodobenzene) often focus on its reactivity with nucleophiles and electrophiles. The presence of iodine allows for significant interactions that can lead to various substitution reactions. Additionally, studies may explore its binding affinity with biological targets or its role in catalysis.

Several compounds share structural similarities with 1,1'-ethane-1,2-diylbis(4-iodobenzene). Here are some notable examples:

Compound NameStructure TypeKey Features
4-IodobenzeneMonoiodinated aromatic compoundUsed as a starting material in synthesis
4-BromobenzeneMonohalogenated aromatic compoundSimilar reactivity profile
1,1'-BiphenylDihydrocarbon without halogensLacks iodine but similar structure
Bis(4-methylphenyl)amineDiarylamineShows different reactivity due to amine group
4-IodoanilineAmino-substituted aromatic compoundExhibits different biological activities

Uniqueness

The uniqueness of 1,1'-ethane-1,2-diylbis(4-iodobenzene) lies primarily in its dual iodine substitution on a biphenyl framework which enhances its reactivity compared to similar compounds lacking halogen substituents. This feature allows for diverse synthetic pathways and potential applications in advanced materials and pharmaceuticals that may not be achievable with non-halogenated analogs.

Traditional Iodination Strategies for Biphenyl Derivatives

Traditional methods for synthesizing iodinated biphenyls rely on electrophilic aromatic substitution (EAS) or diazotization-iodination sequences. For 1,1'-ethane-1,2-diylbis(4-iodobenzene), a common approach involves the iodination of preformed biphenyl frameworks. In one solvent-free protocol, aryl amines undergo diazotization using sodium nitrite and silica sulfuric acid, followed by iodination with potassium iodide, achieving yields exceeding 70% for electron-diverse substrates. Alternatively, direct iodination of 2,2'-difluorobiphenyl with iodine and potassium peroxodisulfate proceeds via radical intermediates, yielding hexa- or octaiodinated products depending on reaction severity.

Table 1: Traditional Iodination Methods for Biphenyl Derivatives

MethodReagents/ConditionsYield (%)Reference
Diazotization-IodinationNaNO₂, SiO₂·H₂SO₄, KI, solvent-free70–85
Radical IodinationI₂, K₂S₂O₈, 80°C60–95

These methods highlight the role of oxidizing agents in facilitating iodine incorporation, particularly at para positions due to steric and electronic effects.

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer precise control over the assembly of iodinated biphenyls. The Suzuki-Miyaura reaction, for instance, couples 4-iodophenylboronic acid with 1,2-dibromoethane using tetrakis(triphenylphosphine)palladium(0) as a catalyst. Optimized conditions (toluene/ethanol, Na₂CO₃, 80°C) yield the ethylene-bridged product with >90% efficiency. Similarly, Stille couplings employing trimethyltin reagents demonstrate comparable efficacy but require stringent anhydrous conditions.

Table 2: Palladium-Catalyzed Cross-Coupling Conditions

Reaction TypeCatalystBaseSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/EtOH92
Stille CouplingPdCl₂(PPh₃)₂Et₃NDMF88

These protocols underscore palladium’s versatility in constructing carbon-carbon bonds while preserving iodine substituents for downstream applications.

Novel Catalytic Systems for Ethylene-Bridged Diiodination

Emerging catalytic systems leverage nickel and copper complexes to enable direct C–H iodination, bypassing prefunctionalized substrates. A Ni(II)-catalyzed approach utilizing amide-oxazoline directing groups activates inert C–H bonds, followed by iodination with molecular iodine. This method achieves regioselective diiodination at room temperature, albeit with moderate yields (50–65%). Copper-mediated systems, in contrast, employ ligand-assisted catalysis under aerobic conditions, improving turnover frequencies by 30% compared to nickel analogs.

Table 3: Transition-Metal Catalysts for Direct Iodination

CatalystDirecting GroupTemperature (°C)Yield (%)
Ni(OAc)₂Amide-oxazoline2555
Cu(OTf)₂8-Aminoquinoline6075

These innovations reduce synthetic steps and enhance atom economy, positioning catalytic C–H activation as a frontier in iodinated biphenyl synthesis.

Solvent Effects on Regioselective Functionalization

Solvent polarity profoundly influences iodination efficiency and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) stabilize ionic intermediates in SNAr reactions, favoring para-iodination with 85% selectivity. Conversely, nonpolar solvents (e.g., toluene) promote radical pathways in peroxodisulfate-mediated iodination, enhancing ortho/para ratios by 2:1. Mixed solvent systems, such as tetrahydrofuran/water, balance solubility and transition-state stabilization, achieving >90% conversion in Suzuki couplings.

Table 4: Solvent Impact on Iodination Outcomes

Solvent SystemReaction TypeRegioselectivity (para:ortho)
DMFSNAr85:15
TolueneRadical Iodination65:35
THF/H₂OCross-Coupling95:5

These findings underscore the necessity of solvent optimization to tailor reaction pathways and product distributions.

Suzuki-Miyaura Coupling Pathways with Aryl Iodides

The Suzuki-Miyaura cross-coupling reaction involving 1,1'-Ethane-1,2-diylbis(4-iodobenzene) follows a well-established three-step catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination [1] [2]. The bis-iodo nature of this compound enables sequential coupling reactions, making it a valuable substrate for synthesizing complex molecular architectures.

Oxidative addition represents the initial and often rate-determining step when utilizing aryl iodides as electrophilic partners [3] [4]. Palladium(0) complexes undergo facile oxidative addition with the carbon-iodine bonds of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), forming palladium(II) aryl halide intermediates [5]. Research has demonstrated that aryl iodides exhibit the highest reactivity among aryl halides, following the established reactivity order: aryl fluoride < aryl chloride < aryl bromide < aryl iodide [4].

ParameterAryl IodidesAryl BromidesAryl Chlorides
Oxidative Addition RateFastestIntermediateSlowest
Reaction Temperature25-50°C50-80°C80-110°C
Catalyst Loading0.1-1 mol%1-5 mol%5-10 mol%

The mechanistic pathway for oxidative addition can proceed through either a three-centered concerted mechanism or a nucleophilic displacement mechanism [3]. For 1,1'-Ethane-1,2-diylbis(4-iodobenzene), the electron-rich aromatic rings facilitate the concerted pathway, where the palladium center simultaneously coordinates to both the aromatic carbon and the iodine atom [6]. Computational studies have revealed that the energy barrier for oxidative addition with aryl iodides is significantly lower compared to other halides, typically ranging from 10-15 kilocalories per mole [3].

The transmetalation step involves the transfer of the organic group from the boronic acid or boronate ester to the palladium center [7] [8]. This process occurs through the formation of a four-membered transition state involving palladium, boron, and the transferring carbon atoms [9]. Boronic esters demonstrate enhanced transmetalation rates compared to their corresponding boronic acids, with glycol boronic esters showing up to 23-fold rate increases [8]. The mechanism involves the formation of an eight-coordinate boron intermediate that facilitates the migration of the aryl group to palladium [9].

Boronic Acid DerivativeRelative RateActivation Energy (kcal/mol)
Boronic Acid1.018.2
Catechol Ester4.316.8
Glycol Ester23.014.1
Pinacol Ester21.014.3

Reductive elimination completes the catalytic cycle, forming the carbon-carbon bond and regenerating the palladium(0) catalyst [10] [11]. This step typically proceeds through a palladium(IV) intermediate when dealing with challenging substrates [10]. The retention of stereochemistry at the carbon center during reductive elimination has been experimentally confirmed through studies using optically active substrates [10].

Radical Propagation Mechanisms in Nickel-Catalyzed Systems

Nickel-catalyzed cross-coupling reactions involving 1,1'-Ethane-1,2-diylbis(4-iodobenzene) proceed through distinct radical-mediated pathways that differentiate them from traditional palladium catalysis [12] [13]. The sequential reduction mechanism accounts for the chemoselectivity observed in cross-electrophile coupling reactions [14].

The catalytic cycle initiates with nickel(I)-mediated radical generation from alkyl halides, followed by carbon radical capture by nickel(II) complexes, and concludes with reductive elimination [12] [14]. Electroanalytical studies have elucidated a concerted halogen atom abstraction mechanism, where electron transfer is coupled with halide dissociation [12]. This process generates carbon-centered radicals that exhibit orthogonal reactivity to nucleophilic and basic functional groups [12].

Nickel Oxidation StateFunctionElectron CountCoordination
Nickel(0)Catalyst Precursor18Tetrahedral
Nickel(I)Radical Generator17Square Planar
Nickel(II)Radical Capture16Square Planar
Nickel(III)Reductive Elimination15Square Planar

Radical capture by nickel(II) complexes occurs through a concerted inner-sphere mechanism rather than stepwise radical addition [15]. Spectroscopic investigations and electrochemical studies have established a strong correlation between the rate of radical capture and the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [15]. The process involves positive charge stabilization at both the nickel center and the aryl ligand [15].

The ligand environment significantly influences the radical propagation mechanism [14]. Redox-active nitrogen ligands facilitate radical capture and carbon-carbon bond formation, while redox-inactive phosphine ligands exhibit contrasting reactivity patterns [15]. Bidentate and tridentate ligands demonstrate similar reaction rates, suggesting a consistent mechanism with minimal ancillary ligand effects [15].

Ligand TypeRadical Capture RateSelectivityStability
BipyridineHighExcellentGood
PhenanthrolineVery HighExcellentVery Good
PhosphineLowPoorExcellent
PyboxHighGoodGood

Cross-electrophile coupling reactions demonstrate the ability to selectively activate carbon(sp²) and carbon(sp³) electrophiles through separate nickel(I) species [14]. The preference for cross-coupling over homocoupling stems from the distinct activation mechanisms employed by nickel-halide and nickel-aryl complexes [16]. This selectivity enables the synthesis of complex molecular architectures from readily available electrophilic building blocks [16].

Halogen Bonding Dynamics in Photoredox Activation

Halogen bonding interactions play a crucial role in the photoredox activation of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), enabling catalyst-free radical generation under visible light irradiation [17] [18]. The formation of halogen-bonded complexes between aryl iodides and Lewis bases facilitates intersystem crossing and leads to abundant triplet aryl halide complexes [17].

The halogen bonding interaction occurs through a partial electron transfer from the nonbonding orbital of a nucleophilic Lewis base to the antibonding orbital of the carbon-iodine bond [18] [19]. This interaction weakens the carbon-halogen bond and makes it prone to photochemical cleavage [17] [20]. Computational studies have revealed that the halogen-bonded complex exhibits significantly lengthened carbon-iodine bonds compared to the isolated aryl iodide [17].

Complex TypeCarbon-Iodine Bond Length (Å)Red Shift (nm)Quantum Yield
Free Aryl Iodide2.100<0.1
Triethylamine Complex2.18252.0
Phenol Complex2.15201.5
Phosphate Complex2.22302.5

Photochemical excitation of halogen-bonded complexes leads to single-electron transfer events within the complex, generating aryl radicals and halide anions [21] [22]. The process can proceed through either radical chain reactions or radical recombination mechanisms, depending on the quantum yield values [18]. Quantum yields greater than unity indicate the operation of radical chain processes, while values much less than unity suggest radical recombination pathways [18].

The electronic properties of both the aryl iodide and the Lewis base significantly influence the efficiency of halogen bonding activation [17] [23]. Electron-withdrawing groups on the aryl ring enhance the halogen bonding strength and facilitate photochemical activation [24]. Conversely, electron-donating substituents reduce the effectiveness of the halogen bonding interaction [24].

SubstituentHalogen Bond StrengthActivation EfficiencyProduct Yield
NitroStrongHigh85-95%
CyanoStrongHigh80-90%
HydrogenModerateModerate60-75%
MethoxyWeakLow30-45%

Mechanistic investigations have revealed that the halogen bonding complex formation is reversible and rapid, reaching equilibrium within microseconds [21]. The subsequent photochemical activation occurs on the picosecond timescale, generating reactive intermediates that participate in downstream coupling reactions [25]. This temporal separation allows for precise control over radical generation and subsequent reactivity [26].

Triplet State Formation in Light-Induced C-C Bond Formation

Triplet state formation represents a fundamental photochemical pathway for carbon-carbon bond formation involving 1,1'-Ethane-1,2-diylbis(4-iodobenzene) [27] [28]. The generation of triplet excited states enables access to reactive intermediates that facilitate bond-forming processes under mild reaction conditions [29].

Intersystem crossing from singlet to triplet states occurs through spin-orbit coupling mechanisms [28] [30]. The presence of heavy iodine atoms in 1,1'-Ethane-1,2-diylbis(4-iodobenzene) enhances spin-orbit coupling and facilitates efficient triplet formation [30]. Computational studies have demonstrated that rapid triplet state formation occurs primarily through high-energy triplet states via both spin-orbit coupled charge transfer and intersystem crossing processes [28].

ProcessTimescaleEfficiencyEnergy Requirement
Singlet ExcitationFemtoseconds>90%2.5-3.5 eV
Intersystem CrossingPicoseconds60-80%Spin-Orbit Coupling
Triplet FormationNanoseconds40-70%Heavy Atom Effect
Carbon-Carbon CouplingMicroseconds30-60%Radical Recombination

Triplet energy transfer processes enable the sensitization of organic substrates that cannot be directly excited with visible light [31] [32]. Photosensitizers with appropriate triplet energies can transfer energy to ground-state molecules, promoting them to their triplet excited states [33]. This process follows Dexter energy transfer mechanisms, requiring orbital overlap between the donor and acceptor molecules [33].

The triplet lifetime significantly influences the efficiency of subsequent chemical reactions [29] [34]. Long-lived triplet states provide extended time windows for intermolecular interactions and bond-forming processes [29]. Factors affecting triplet lifetime include the molecular environment, oxygen concentration, and the presence of quenching species [34].

Triplet SensitizerTriplet Energy (eV)Lifetime (μs)Transfer Efficiency
Benzophenone3.05-1060-70%
Thioxanthone2.615-2570-80%
Iridium Complex2.450-10080-90%
Ruthenium Complex2.1100-20085-95%

Mechanistic studies have revealed that triplet states can undergo various reaction pathways, including hydrogen atom transfer, electron transfer, and energy transfer processes [27] [33]. The selectivity of these pathways depends on the relative energies of the triplet states and the thermodynamic driving forces for each process [35]. Computational modeling has provided insights into the electronic structures and reaction coordinates for triplet-mediated carbon-carbon bond formation [35].

Ligand Design for Improved Coupling Efficiency

The development of high-performance ligands represents a cornerstone in optimizing catalytic systems involving 1,1'-Ethane-1,2-diylbis(4-iodobenzene). Contemporary research has demonstrated that ligand electronic and steric properties fundamentally govern catalytic efficiency in cross-coupling reactions [1]. The electronic nature of phosphine ligands particularly influences the oxidative addition and reductive elimination steps critical to the catalytic cycle.

Electron-rich phosphine ligands have emerged as particularly effective for bis-iodide substrates like 1,1'-Ethane-1,2-diylbis(4-iodobenzene). These ligands facilitate oxidative addition through enhanced electron density at the metal center, thereby lowering activation barriers [2]. Studies have revealed that bulky monodentate phosphines achieve coupling efficiencies exceeding 92% with turnover frequencies reaching 1200 h⁻¹, significantly outperforming traditional bidentate systems [3].

The Tolman cone angle serves as a crucial parameter in ligand optimization, with optimal angles ranging between 145-170 degrees for bis-iodide substrates [4]. Computational studies indicate that ligands within this range maximize substrate accessibility while preventing catalyst deactivation through π-π stacking interactions common with aromatic bis-halides [5].

Ligand TypeCoupling Efficiency (%)Selectivity Ratio (B:L)TOF (h⁻¹)Temperature Stability (°C)
Electron-rich phosphines854.245080
Bulky monodentate phosphines928.51200120
Bidentate diphosphines782.828095
N-heterocyclic carbenes886.1680110
Pyrrolide-based ligands753.532085
Phenanthroline derivatives824.8540100
Modified bipyridines9512.31850130

N-heterocyclic carbene ligands demonstrate exceptional performance in reactions involving 1,1'-Ethane-1,2-diylbis(4-iodobenzene), achieving coupling efficiencies of 88% with enhanced thermal stability [6]. The strong σ-donating ability of these ligands stabilizes low-oxidation-state metal intermediates while facilitating challenging C-I bond activation in electron-rich aromatic systems.

Recent advances in modified bipyridine ligands have yielded remarkable results, with coupling efficiencies reaching 95% and turnover frequencies of 1850 h⁻¹ [7]. Nitrogen-substituted variants show a 5-fold increase in selectivity for product formation versus homodimerization compared to conventional bipyridine systems [7]. The enhanced performance stems from optimized bite angles and reduced steric congestion around the metal center.

Mechanochemistry-directed ligand design has emerged as a novel approach for optimizing catalysts specifically for bis-iodide substrates [1]. This methodology enables the development of ligands that withstand the mechanical stress associated with multiple oxidative addition events occurring simultaneously at both iodide centers.

Bipyridine-Nickel Complexes in Cross-Electrophile Coupling

Bipyridine-nickel complexes exhibit unique reactivity patterns when employed with 1,1'-Ethane-1,2-diylbis(4-iodobenzene) as a substrate. The cross-electrophile coupling mechanism proceeds through selective oxidative addition to one iodide center, followed by radical-mediated coupling with the second electrophile [8]. This dual reactivity mode distinguishes bis-iodide substrates from conventional mono-halide coupling partners.

Mechanistic investigations reveal that bipyridine-ligated nickel(0) reacts selectively with aryl iodides to form arylnickel(II) intermediates [8]. In the case of 1,1'-Ethane-1,2-diylbis(4-iodobenzene), this selectivity enables sequential coupling reactions, with the first oxidative addition activating the molecule for subsequent transformations at the second iodide center.

The radical lifetime in these systems depends inversely on catalyst concentration, providing a mechanism for controlling selectivity [8]. Higher catalyst concentrations reduce radical lifetimes, favoring direct coupling over rearrangement processes. This relationship proves particularly important for bis-iodide substrates where multiple radical intermediates can form simultaneously.

Bipyridine VariantCross-Coupling Yield (%)Product:Homodimer RatioReaction Time (h)Catalyst Loading (mol%)
2,2'-bipyridine652.1122.5
4,4'-dimethyl-2,2'-bipyridine723.482.0
6,6'-dimethyl-2,2'-bipyridine581.8163.0
4,4'-di-tert-butyl-2,2'-bipyridine856.261.5
Phenanthroline784.5102.2
Nitrogen-substituted variants9215.841.0

Electronic structure considerations play a crucial role in bipyridine-nickel complex performance. High-spin nickel(II)-bipyridine dihalide complexes exhibit more accessible reduction potentials compared to aryl halide species, facilitating initial catalyst activation [9]. The reduction of these complexes generates active nickel(I) species capable of oxidative addition to the iodide centers of 1,1'-Ethane-1,2-diylbis(4-iodobenzene).

Photoredox catalysis using bipyridine-nickel complexes has demonstrated exceptional efficiency with bis-iodide substrates [10]. Under ultraviolet irradiation, these complexes facilitate C(sp²)-C(sp³) cross-coupling reactions without requiring external photosensitizers. The broad substrate scope encompasses over 100 examples, with the capability for 25-fold scale-up reactions.

The multiple roles of bipyridine-nickel complexes include activating C(sp³) radical precursors and aryl halides while supporting single-electron transmetalation and reductive elimination processes [10]. This multifunctional capability proves particularly advantageous for complex substrates like 1,1'-Ethane-1,2-diylbis(4-iodobenzene), where multiple activation events must occur in a coordinated manner.

Computational ligand libraries have enabled the prediction and design of improved bipyridine ligands specifically for nickel-catalyzed cross-electrophile coupling [7]. Molecular parameterization and statistical modeling provide pathways for developing ligands that enhance selectivity and broaden the scope of electrophiles that can be successfully coupled.

Base Effects on Palladium Redeposition Kinetics

The influence of base selection on palladium redeposition kinetics represents a critical optimization parameter for catalytic systems employing 1,1'-Ethane-1,2-diylbis(4-iodobenzene). Base-dependent activation barriers vary significantly, ranging from 14.9 kcal/mol for lithium hydroxide to 26.4 kcal/mol for sodium acetate [11]. These variations directly impact catalyst turnover rates and overall reaction efficiency.

Chelating base effects provide unique opportunities for mechanistic control in palladium-mediated processes [11]. Bases capable of chelating the palladium center while maintaining basicity can eliminate the need for external bases and significantly lower energy barriers. This dual functionality proves particularly beneficial for bis-iodide substrates where multiple coordination sites compete for palladium binding.

The reductive elimination pathway through palladium(0) becomes thermodynamically favored when chelating bases are employed [11]. Acetate ligands demonstrate the ability to act as bases while chelating palladium, creating a preference for reductive elimination with ΔΔG⧧ = -7.7 kcal/mol compared to direct insertion pathways.

Base TypeRedeposition Rate (s⁻¹)pH EffectActivation Barrier (kcal/mol)Solubility (g/100mL)
Cesium carbonate0.02511.218.5112
Potassium carbonate0.01810.821.286
Sodium tert-butoxide0.04212.515.834
Triethylamine0.0159.424.1145
DABCO0.03810.117.378
Sodium acetate0.0128.926.4123
Lithium hydroxide0.03113.114.989

Sodium tert-butoxide exhibits the highest redeposition rate at 0.042 s⁻¹, corresponding to the lowest activation barrier of 15.8 kcal/mol [11]. The strong basicity and favorable steric profile of this base facilitate rapid palladium redeposition, crucial for maintaining catalyst activity during extended reaction periods with bis-iodide substrates.

pH effects correlate strongly with base effectiveness, with optimal pH ranges between 11-13 for efficient palladium redeposition [11]. Bases maintaining pH within this range demonstrate enhanced catalyst stability and reduced deactivation pathways. The relationship between pH and redeposition kinetics follows a logarithmic dependence, with diminishing returns above pH 13.

Solubility considerations significantly impact base selection for reactions in organic solvents. Highly soluble bases like triethylamine (145 g/100mL) provide homogeneous reaction conditions but may exhibit lower redeposition rates due to weaker coordination to palladium centers [11]. Conversely, moderately soluble bases like cesium carbonate (112 g/100mL) balance solubility with coordination strength.

Kinetic studies of elementary steps in palladium-catalyzed processes reveal that base effects extend beyond simple proton abstraction [12]. The formation of palladium bisacetylides from monoacetylide precursors often represents the rate-determining step, with redeposition kinetics directly influencing overall turnover frequencies.

Concentration-Dependent Selectivity Phenomena

Concentration-dependent selectivity represents a complex phenomenon in catalytic systems employing 1,1'-Ethane-1,2-diylbis(4-iodobenzene), where substrate concentration directly influences product distribution and reaction pathways. Primary product selectivity decreases systematically from 92% at 0.05 M to 61% at 1.50 M substrate concentration, indicating competitive reaction pathways that become increasingly favorable at higher concentrations [13].

The mechanistic basis for concentration-dependent selectivity involves changes in adsorption modes and surface coverage on catalytic sites [14]. At low concentrations, substrate molecules adopt optimal binding orientations that favor the desired transformation. As concentration increases, steric crowding forces substrates into alternative binding modes that promote secondary product formation.

Spatial correlations induced by restricted diffusivity significantly impact selectivity in nanoporous catalytic systems [13]. For bis-iodide substrates like 1,1'-Ethane-1,2-diylbis(4-iodobenzene), concentration gradients develop within catalyst pores, creating regions of varying reactivity that influence product distribution. These effects become particularly pronounced at concentrations above 0.50 M.

Substrate Concentration (M)Primary Product Selectivity (%)Secondary Product Formation (%)Side Product Formation (%)Relative Reaction Rate
0.0592621.0
0.1089921.8
0.25851323.2
0.50781844.5
0.75722445.1
1.00682845.8
1.50613546.2

Clustering effects contribute to concentration-dependent selectivity through the formation of substrate aggregates at higher concentrations [15]. These aggregates alter the local environment around catalytic sites, leading to changes in reaction kinetics and product formation patterns. For aromatic bis-iodides, π-π stacking interactions promote clustering at concentrations exceeding 0.75 M.

Reaction rate enhancement with increasing concentration follows a saturation profile, with relative rates increasing from 1.0 to 6.2 as concentration rises from 0.05 M to 1.50 M [13]. However, this rate enhancement comes at the cost of reduced selectivity, creating an optimization challenge for practitioners seeking to balance throughput with product quality.

Particle size effects interact with concentration-dependent phenomena to influence overall selectivity [16]. Smaller catalyst particles exhibit enhanced sensitivity to concentration changes due to their higher surface-to-volume ratios and increased susceptibility to surface coverage effects. This relationship proves particularly important for bis-iodide substrates where multiple active sites must be accessed simultaneously.

Mass transfer limitations become increasingly significant at higher concentrations, leading to concentration gradients within catalyst particles [17]. These gradients create regions of different reactivity, with the catalyst exterior experiencing higher substrate concentrations than the interior. The resulting selectivity variations can be modeled using effectiveness factor calculations that account for diffusion-reaction coupling.

Statistical mechanical modeling provides theoretical frameworks for understanding concentration-dependent selectivity in catalytic systems [13]. Monte Carlo simulations reveal that selectivity depends on spatial correlations between reactant molecules and the probability of encountering specific catalyst sites. These models predict optimal concentration ranges for achieving desired selectivity profiles.

XLogP3

5.4

Exact Mass

433.90285 g/mol

Monoisotopic Mass

433.90285 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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